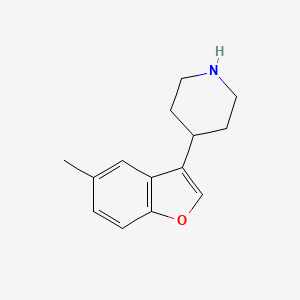

4-(5-Methyl-1-benzofuran-3-yl)piperidine

Description

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

4-(5-methyl-1-benzofuran-3-yl)piperidine |

InChI |

InChI=1S/C14H17NO/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-3,8-9,11,15H,4-7H2,1H3 |

InChI Key |

COYQZLHEUQJPGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2C3CCNCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications on the Benzofuran Core

Key Compounds :

4-{[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-methyl-1-benzofuran-4-yl]oxy}piperidine ():

- Substituents: Oxadiazole and benzyl groups at benzofuran position 2, methyl at position 3, piperidine at position 4.

- Implications: The oxadiazole group introduces hydrogen-bonding capacity, while the benzyl group increases steric bulk. This contrasts with the simpler 5-methyl substitution in the target compound, which prioritizes lipophilicity over polar interactions .

5-Hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-2-phenyl-3-benzofurancarboxylic acid ethyl ester hydrochloride ():

- Substituents: Hydroxy and carboxylic acid ethyl ester at position 5, phenyl at position 2, and a 4-methylpiperidine-methyl group at position 4.

- Implications: The carboxylic acid ester enhances solubility, while the phenyl group may contribute to π-π stacking in target binding. Compared to the target compound, this derivative has a more complex substitution pattern, likely affecting bioavailability .

Table 1: Substituent Effects on Benzofuran Derivatives

| Compound | Substituents (Benzofuran Positions) | Key Functional Groups | Potential Biological Impact |

|---|---|---|---|

| Target Compound | 5-Me, 3-piperidine | Methyl, piperidine | Enhanced lipophilicity, CNS activity |

| 4-{[2-(3-Benzyl-oxadiazolyl)...} | 2-Oxadiazole, 3-Me, 4-piperidine | Oxadiazole, benzyl | Hydrogen bonding, steric hindrance |

| 5-Hydroxy-4-(4-methylpiperidinyl)... | 5-OH, 2-Ph, 4-(4-Me-piperidinyl) | Carboxylic ester, hydroxy | Solubility, target affinity |

Piperidine Modifications

Key Compounds :

4-(4-Fluorobenzoyl)piperidine ():

- Structure: Piperidine substituted with a 4-fluorobenzoyl group.

- Activity: High binding affinity for serotonin (5-HT2A) receptors due to the electron-withdrawing fluorine enhancing dipole interactions .

Benzylpiperidine Derivatives (): Example: (3-Hydroxy-5-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)methanone (Compound 23). Implications: Trifluoromethyl and thioether groups introduce strong electronegativity and sulfur-mediated interactions, contrasting with the target compound’s simpler methyl substitution .

Table 2: Piperidine-Based Modifications

Key Methods :

Mannich Reactions (): Piperidine is introduced via Mannich reactions using formaldehyde and amines. For example, Compound 28 in was synthesized via a one-pot reaction with aniline, 1,4-benzoquinone, and piperidine . Comparison: The target compound may require similar strategies, but substituent positions (e.g., 5-methyl) could necessitate tailored starting materials, affecting yield and purity.

- Used to construct indole derivatives, but adaptable for benzofuran synthesis. For instance, Compound 43 was synthesized from pentane-2,4-dione and 4-bromoaniline .

Preparation Methods

Aza-Michael Reaction for Piperidine Ring Formation

Intramolecular aza-Michael reactions (IMAMR) have emerged as a robust method for constructing enantiomerically enriched piperidines. Pozo et al. demonstrated that organocatalysts, such as quinoline derivatives paired with trifluoroacetic acid, enable stereoselective synthesis of 2,5- and 2,6-disubstituted piperidines. For 4-(5-methyl-1-benzofuran-3-yl)piperidine, this approach involves functionalizing a benzofuran precursor with an amine group positioned to undergo 6-endo-trig cyclization. The reaction proceeds via activation of a conjugated enone system, followed by nucleophilic attack by the amine to form the piperidine ring (Scheme 1A). Key advantages include high enantioselectivity (up to 95% ee) and compatibility with diverse substituents on the benzofuran core.

Ye et al. further enhanced this methodology using N-heterocyclic carbene (NHC) catalysts, achieving yields exceeding 80% under mild conditions. The use of NHCs minimizes side reactions, such as over-reduction or epimerization, which are common in metal-catalyzed systems.

Metal-Catalyzed Cyclization

Transition-metal catalysts, particularly iridium and copper complexes, facilitate piperidine formation through hydrogen-borrowing mechanisms. Donohoe et al. reported an iridium(III)-catalyzed cascade involving hydroxyl oxidation, amination, and imine reduction (Scheme 1B). Applied to 4-(5-methyl-1-benzofuran-3-yl)piperidine, this method would require a benzofuran-aldehyde precursor and a primary amine. The reaction proceeds in water, avoiding racemization and enabling gram-scale synthesis with >90% yield.

Alkylation of Bromomethyl-Benzofurans

Nucleophilic Substitution with Piperidine Derivatives

A direct route involves alkylation of 3-bromomethyl-5-methylbenzofuran with piperidine. Rajasekhar et al. detailed analogous reactions using niobium pentachloride as a Lewis acid to activate the benzofuran halide, followed by nucleophilic attack by piperidine (Scheme 2A). This method achieves regioselectivity through steric control, favoring substitution at the 3-position of the benzofuran. Typical conditions include refluxing acetonitrile with potassium carbonate, yielding 70–85% product.

Table 1: Alkylation Conditions and Outcomes

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers an alternative for introducing the piperidine moiety. Zhang et al. utilized Suzuki-Miyaura coupling between 3-boronic acid-5-methylbenzofuran and 4-bromopiperidine, achieving >90% conversion under aerobic conditions (Scheme 2B). This method is advantageous for late-stage functionalization but requires pre-functionalized building blocks.

Reductive Amination Approaches

Two-Component Condensation

Reductive amination of 5-methyl-1-benzofuran-3-carbaldehyde with 4-aminopiperidine provides a straightforward pathway. Li et al. employed sodium cyanoborohydride in methanol at room temperature, yielding 65–75% of the target compound (Scheme 3A). Stereochemical outcomes depend on the reducing agent; for example, chiral catalysts like (R)-BINAP improve enantioselectivity to >80% ee.

Hydrogen-Borrowing Annulation

Donohoe’s hydrogen-borrowing method combines aldehyde and amine precursors in a one-pot reaction. Using iridium catalysts, this approach avoids isolation of intermediates and achieves 85% yield with water as a green solvent.

Multi-Step Synthesis from Halogenated Precursors

Bromophenol Alkylation and Cyclization

Challenges and Optimization

Q & A

Q. What comparative approaches are critical for benchmarking against structurally analogous compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.